![molecular formula C11H15NO2 B1484950 4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol CAS No. 2165998-79-6](/img/structure/B1484950.png)
4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol
Overview
Description
4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol: is a chemical compound with the molecular formula C7H9NO2-methyl-4-hydroxyaniline or 4-amino-3-methylphenol . This compound is characterized by its white crystalline powder form and is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol typically involves the reaction of 2-hydroxycyclobutylamine with 3-methylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid , and under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the compound is produced through a series of chemical reactions that involve the use of large-scale reactors and continuous flow systems. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives such as quinones .
Reduction: : Reduction reactions can lead to the formation of amines .
Substitution: : Substitution reactions can occur at the amino or hydroxyl groups, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: : Formation of quinones and other oxidized derivatives.
Reduction: : Formation of amines and other reduced derivatives.
Substitution: : Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol: has various applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: : Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic properties, including its potential use in the treatment of certain diseases.
Industry: : Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol: is similar to other phenolic compounds, such as 4-hydroxy-2-methylphenol and 3-methyl-4-nitrophenol . its unique structure and properties set it apart, making it suitable for specific applications.
Similar Compounds
4-Hydroxy-2-methylphenol
3-Methyl-4-nitrophenol
2-Methyl-4-hydroxyaniline
Properties
IUPAC Name |
4-[[(1R,2R)-2-hydroxycyclobutyl]amino]-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-6-8(13)2-3-9(7)12-10-4-5-11(10)14/h2-3,6,10-14H,4-5H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCSXABXRJTBPP-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B1484868.png)
![3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484869.png)
amine hydrochloride](/img/structure/B1484870.png)
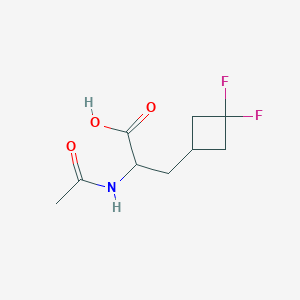
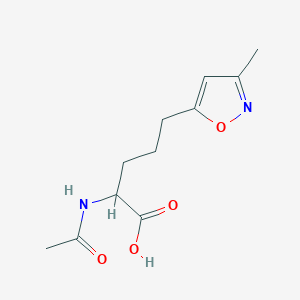
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)
![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)
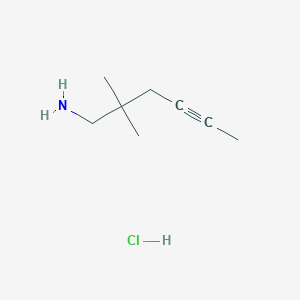

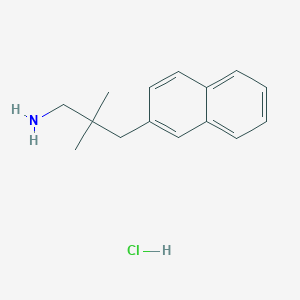
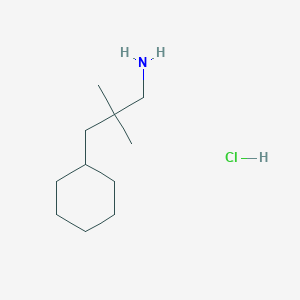
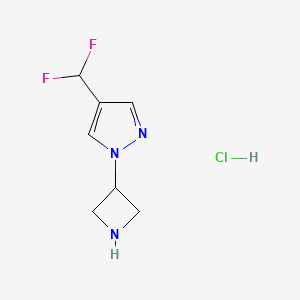
![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484890.png)
